molecular formula C7H6ClIO3S B14843860 3-Iodo-5-methoxybenzenesulfonyl chloride

3-Iodo-5-methoxybenzenesulfonyl chloride

Cat. No.: B14843860
M. Wt: 332.54 g/mol
InChI Key: MPIDZCCCGWRNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClIO3S and a molecular weight of 332.54 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3-Iodo-5-methoxybenzenesulfonyl chloride typically involves the following steps:

Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure the compound meets the required specifications.

Chemical Reactions Analysis

3-Iodo-5-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., triethylamine), catalysts (e.g., palladium complexes), and solvents (e.g., dichloromethane, toluene).

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives . The iodine atom can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry.

Comparison with Similar Compounds

Similar compounds to 3-Iodo-5-methoxybenzenesulfonyl chloride include:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in various fields of research.

Properties

Molecular Formula

C7H6ClIO3S

Molecular Weight

332.54 g/mol

IUPAC Name

3-iodo-5-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C7H6ClIO3S/c1-12-6-2-5(9)3-7(4-6)13(8,10)11/h2-4H,1H3

InChI Key

MPIDZCCCGWRNPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)I)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.